molecular formula C16H15NO4 B3109333 {[4-(Benzyloxy)phenyl]formamido}acetic acid CAS No. 171806-97-6

{[4-(Benzyloxy)phenyl]formamido}acetic acid

Cat. No.: B3109333
CAS No.: 171806-97-6
M. Wt: 285.29 g/mol
InChI Key: FXMAMTNSEWYEQC-UHFFFAOYSA-N
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Description

{[4-(Benzyloxy)phenyl]formamido}acetic acid is an organic compound with the molecular formula C16H15NO4 It is a derivative of phenylacetic acid, featuring a benzyloxy group and a formamido group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Benzyloxy)phenyl]formamido}acetic acid typically involves the following steps:

    Formation of 4-(Benzyloxy)phenylacetic acid: This can be achieved through the reaction of 4-hydroxyphenylacetic acid with benzyl chloride in the presence of a base such as sodium hydroxide.

    Formylation: The benzyloxyphenylacetic acid is then subjected to formylation using formic acid and acetic anhydride to introduce the formamido group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

{[4-(Benzyloxy)phenyl]formamido}acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzyloxybenzoic acid.

    Reduction: 4-(Benzyloxy)phenylacetamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

{[4-(Benzyloxy)phenyl]formamido}acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which {[4-(Benzyloxy)phenyl]formamido}acetic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved would vary based on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenylacetic acid: Similar structure but lacks the formamido group.

    Phenylacetic acid: The parent compound without the benzyloxy and formamido groups.

    4-Hydroxyphenylacetic acid: Contains a hydroxy group instead of the benzyloxy group.

Uniqueness

{[4-(Benzyloxy)phenyl]formamido}acetic acid is unique due to the presence of both the benzyloxy and formamido groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-phenylmethoxybenzoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-15(19)10-17-16(20)13-6-8-14(9-7-13)21-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMAMTNSEWYEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

N-(4-(Phenylmethoxy)benzoyl)glycine pentafluorophenyl ester. N-(4-(Phenyl-methoxy)benzoyl)glycine methyl ester (14.75 g, 49.2 mmol) was boiled under reflux with methanolic sodium hydroxide (1M) (80 mL) for 2 h. The solvent was evaporated under reduced pressure. The residue was dissolved in water and was acidified by addition of aqueous hydrochloric acid. The suspension was extracted with ethyl acetate. The extract was washed with saturated brine and was dried with anhydrous magnesium sulphate. The solvent was evaporated under reduced pressure to give N-(4-(phenylmethoxy)benzoyl)glycine (6.59 g, 47%). Dicyclohexylcarbodiimide (720 mg, 3.5 mmol) was added to N-(4-(phenylmethoxy)benzoyl)glycine (100 g, 3.5 mmol) in dry tetrahydrofuran (100 mL) and the mixture was taken to 0° C. Pentafluorophenol (640 g, 3.5 mmol) was added dropwise and the mixture was stirred for 17 h at 0° C. The suspension was filtered and the solvent was evaporated from the filtrate under reduced pressure. The residue was dissolved in ethyl acetate (200 mL) and was washed with saturated aqueous sodium hydrogen carbonate (2×75 mL), with aqueous sulphuric acid (10%) and with water. The solution was dried with anhydrous magnesium sulphate and the solvent was evaporated under reduced pressure to give N-(4-(phenylmethoxy)benzoyl)glycine pentafluorophenyl ester (Intermediate B) (1.5 g, 95%).
Name
N-(4-(Phenylmethoxy)benzoyl)glycine pentafluorophenyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(4-(Phenyl-methoxy)benzoyl)glycine methyl ester
Quantity
14.75 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

Name
COC(=O)CNC(=O)c1ccc(OCc2ccccc2)cc1
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reactant
Reaction Step One
Name
O=C(CNC(=O)c1ccc(OCc2ccccc2)cc1)Oc1c(F)c(F)c(F)c(F)c1F
Quantity
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Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

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CCOC(=O)CNC(=O)c1ccc(OCc2ccccc2)cc1
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reactant
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reactant
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Synthesis routes and methods IV

Procedure details

LiOH (1.32 g, 31.5 mmol) was added to a stirred solution of (4-benzyloxy-benzoylamino)-acetic acid ethyl ester (2.47 g, 7.8 mmol) in THF:MeOH:H2O (2:2:1, 50 mL). The resulting mixture was stirred at room temperature overnight. The MeOH and THF were evaporated and the residue was diluted with water (20 mL) and acidified with 10% HCl solution. The resulting precipitate was washed with water followed by hexane and dried to afford 2.03 g (90.6 yield) of (4-benzyloxy-benzoylamino)-acetic acid. 1H NMR: (DMSO) δ 7.9 (d, 2H), 7.8 (s, 1H), 7.5 (m, 5H), 7.1 (d, 2H), 5.2 (s, 2H), 3.6 (d, 2H).
Name
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
(4-benzyloxy-benzoylamino)-acetic acid ethyl ester
Quantity
2.47 g
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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